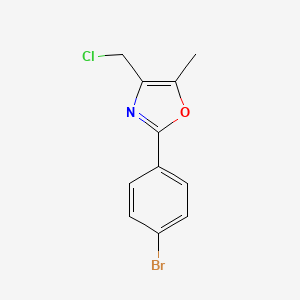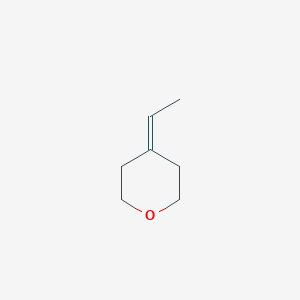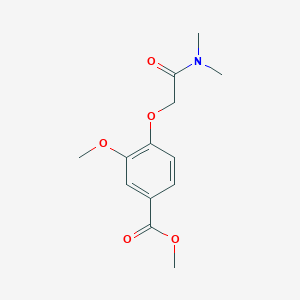
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate
描述
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-(dimethylamino)-2-oxoethoxy)-3-carboxybenzoate.
Reduction: Formation of 4-(2-(dimethylamino)-2-hydroxyethoxy)-3-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The ester and methoxy groups can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the oxoethoxy group, making it less versatile in chemical reactions.
Methyl 3-methoxybenzoate: Lacks the dimethylamino and oxoethoxy groups, resulting in different chemical properties and applications.
4-(Dimethylamino)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is unique due to the presence of both the dimethylamino and oxoethoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
methyl 4-[2-(dimethylamino)-2-oxoethoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C13H17NO5/c1-14(2)12(15)8-19-10-6-5-9(13(16)18-4)7-11(10)17-3/h5-7H,8H2,1-4H3 |
InChI 键 |
VESZOGFONIDODI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
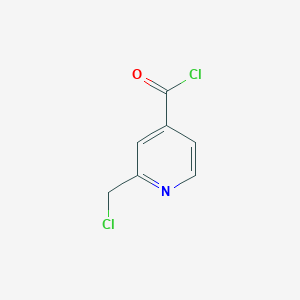

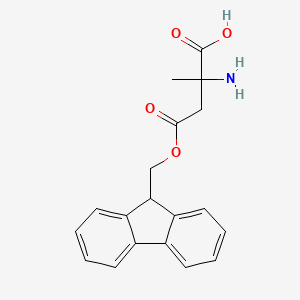
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B8795000.png)

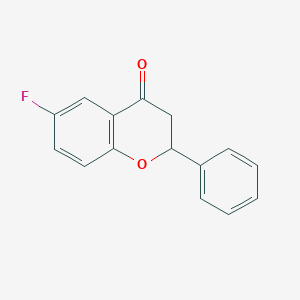
![2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride](/img/structure/B8795031.png)
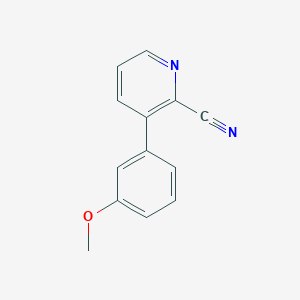

![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxylic acid](/img/structure/B8795048.png)
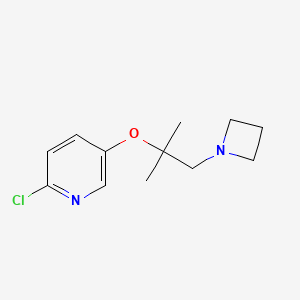
![Ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8795062.png)
